Technical Synthesis Guide: 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Technical Synthesis Guide: 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Part 1: Strategic Analysis & Mechanistic Insight
Executive Summary
This guide details the regioselective synthesis of 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid via Friedel-Crafts acylation. The protocol leverages the high nucleophilicity of mesitylene (1,3,5-trimethylbenzene) reacting with glutaric anhydride. Unlike standard benzene acylations, the steric bulk of the mesitylene ring and the symmetry of the anhydride streamline the purification process, typically eliminating the need for chromatography in favor of crystallization.
Retrosynthetic Logic
The target molecule is a
-
Nucleophile: Mesitylene. The three methyl groups activate the ring (
-donors), making it highly susceptible to electrophilic attack.[1] -
Electrophile: Glutaric Anhydride. Upon activation by a Lewis Acid (
), it opens to form an acylium ion or an activated complex that installs the 5-carbon chain with a terminal carboxylic acid.
Reaction Mechanism & Pathway
The reaction proceeds via an Electrophilic Aromatic Substitution (
-
Activation:
coordinates with the oxygen of glutaric anhydride, facilitating ring opening to generate the electrophilic acylium species. -
Attack: The
-electrons of mesitylene attack the electrophile. Due to the symmetry of mesitylene, all open positions are equivalent, preventing regioisomers. -
Complexation: The resulting ketone product complexes strongly with
(1:1 ratio), requiring a stoichiometric excess of catalyst. -
Hydrolysis: Acidic quench breaks the Aluminum-oxygen bond to release the free keto-acid.
Figure 1: Reaction pathway for the Friedel-Crafts acylation of mesitylene with glutaric anhydride.
Part 2: Experimental Protocol
Reagent Stoichiometry & Safety
Critical Parameter: The stoichiometry of Aluminum Chloride (
-
1.0 eq for the anhydride activation.
-
1.0 eq to complex the product ketone (which shuts down the catalyst).
-
0.2–0.5 eq excess to drive rate.
-
Total: ~2.2 to 2.5 equivalents.[2]
| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Safety Note |
| Mesitylene | 120.19 | 1.0 | Substrate | Flammable, irritant. |
| Glutaric Anhydride | 114.10 | 1.1 | Acylating Agent | Moisture sensitive. |
| Aluminum Chloride | 133.34 | 2.5 | Catalyst | Water Reactive. Releases HCl gas. |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Toxic, volatile. |
| HCl (12M) | 36.46 | Excess | Quench | Corrosive. |
Step-by-Step Synthesis Workflow
Step 1: Apparatus Setup
-
Flame-dry a 500 mL 3-neck round-bottom flask.
-
Equip with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl evolution).
-
Expert Tip: Ensure the system is strictly anhydrous.
dies instantly in the presence of moisture, killing the yield.
Step 2: Reagent Loading (0°C)
-
Charge the flask with Glutaric Anhydride (1.1 eq) and anhydrous DCM (approx. 5-10 mL per gram of substrate) .
-
Cool the suspension to 0°C using an ice/water bath.
-
Add
(2.5 eq) portion-wise over 15 minutes.-
Observation: The solution may turn yellow/orange as the acylium complex forms. Ensure specific temperature control; exotherms can cause polymerization of the solvent or substrate.
-
Step 3: Substrate Addition
-
Dissolve Mesitylene (1.0 eq) in a minimal amount of DCM.[1]
-
Add the mesitylene solution dropwise to the
/Anhydride mixture at 0°C. -
Rate Control: Addition should take ~30 minutes. Rapid addition causes localized overheating.
Step 4: Reaction & Monitoring
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 4–12 hours.
-
Process Control: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane + 1% Acetic Acid). The product will be more polar than mesitylene but less polar than the dicarboxylic acid byproduct (from anhydride hydrolysis).
Step 5: Quench & Workup
-
Pour the reaction mixture slowly into a beaker containing Crushed Ice + Conc. HCl (approx 10% of total volume) .
-
Caution: Violent bubbling and heat generation.
-
-
Stir vigorously until the solid aluminum complex breaks down and two clear layers appear.
-
Separation:
-
Separate the organic layer (DCM).
-
Extract the aqueous layer 2x with DCM.
-
Combine organics.[3]
-
Step 6: Purification (Self-Validating Step) Since the product is a carboxylic acid, we use an Acid-Base swing to purify it from non-acidic impurities (unreacted mesitylene).
-
Extract the combined DCM layers with saturated
solution (3x) .-
Logic: The product moves to the aqueous phase (as carboxylate). Neutral impurities stay in DCM.
-
-
Discard the DCM layer (or save for recovery of mesitylene).
-
Acidify the aqueous bicarbonate layer carefully with 6M HCl to pH ~1.
-
Result: The product will precipitate as a white/off-white solid.
-
-
Filter the solid, wash with cold water, and dry.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene/Petroleum Ether.
Part 3: Characterization & Data[6]
Expected Analytical Data
The following data confirms the structure based on the mesityl group symmetry and the glutaric chain.
| Technique | Signal/Peak | Assignment | Interpretation |
| 1H NMR | ~6.8 ppm (s, 2H) | Ar-H | Aromatic protons (meta to carbonyl). |
| 1H NMR | ~2.9 ppm (t, 2H) | Methylene adjacent to ketone. | |
| 1H NMR | ~2.4 ppm (t, 2H) | Methylene adjacent to acid. | |
| 1H NMR | ~2.25 ppm (s, 3H) | Para-methyl group. | |
| 1H NMR | ~2.20 ppm (s, 6H) | Ortho-methyl groups (shielded). | |
| 1H NMR | ~1.9 ppm (m, 2H) | Central methylene chain. | |
| IR | 1710 cm⁻¹ | C=O (Acid) | Carboxylic acid carbonyl. |
| IR | 1680 cm⁻¹ | C=O (Ketone) | Aryl ketone (conjugated). |
| IR | 2500-3000 cm⁻¹ | O-H (Broad) | Acid O-H stretch. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in | Use fresh bottle of |
| Product Oiling | Incomplete hydrolysis of Al-complex. | Increase stirring time with HCl/Ice. Ensure pH is strongly acidic (<1). |
| Poly-acylation | Excess anhydride/catalyst + high temp. | Unlikely with mesitylene due to steric crowding, but maintain 0°C during addition. |
Part 4: References
-
Friedel-Crafts Acylation Overview:
-
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Context: Foundational text on the mechanism and catalyst stoichiometry.
-
-
Synthesis of Mesityl Keto-Acids:
-
Fuson, R. C., et al. "The Reversibility of the Friedel-Crafts Reaction." Journal of the American Chemical Society.
-
Context: Discusses the acylation of mesitylene and the stability of the resulting ketones.
-
-
Glutaric Anhydride Reactivity:
-
Organic Syntheses, Coll.[1] Vol. 4, p. 554 (1963).
-
Context: General protocols for using cyclic anhydrides in Friedel-Crafts reactions.
-
-
Product Properties (CAS 500892-07-9):
-
Sigma-Aldrich Product Sheet.
-
Context: Confirmation of CAS and commercial availability for reference standards.
-
